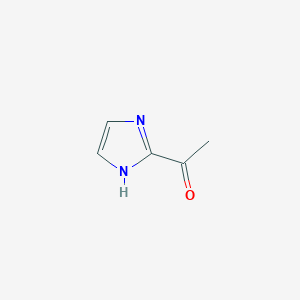
2-乙酰基咪唑
描述
1-(1H-Imidazol-2-yl)ethanone is an organic compound featuring an imidazole ring substituted with an ethanone group at the second position. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their unique structural and functional characteristics.
科学研究应用
1-(1H-Imidazol-2-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives used in catalysis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives, including 1-(1H-Imidazol-2-yl)ethanone, are explored for their potential as antifungal, antibacterial, and anticancer agents.
生化分析
Biochemical Properties
1-(1H-Imidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with heme oxygenase, an enzyme that cleaves the heme ring to form biliverdin . This interaction is crucial as it influences the enzyme’s activity and the subsequent biochemical pathways. Additionally, 1-(1H-Imidazol-2-yl)ethanone can act as an inhibitor or activator of certain enzymes, thereby modulating their function and impacting various metabolic processes.
Cellular Effects
1-(1H-Imidazol-2-yl)ethanone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Furthermore, 1-(1H-Imidazol-2-yl)ethanone impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of 1-(1H-Imidazol-2-yl)ethanone involves its binding interactions with various biomolecules. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with heme oxygenase results in the inhibition of the enzyme’s activity, thereby affecting the heme degradation pathway . Additionally, 1-(1H-Imidazol-2-yl)ethanone can modulate gene expression by binding to transcription factors and influencing their activity. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Imidazol-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Imidazol-2-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(1H-Imidazol-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
1-(1H-Imidazol-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with heme oxygenase influences the heme degradation pathway, leading to the production of biliverdin and bilirubin . Additionally, 1-(1H-Imidazol-2-yl)ethanone can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(1H-Imidazol-2-yl)ethanone within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This transport and distribution are essential for the compound’s effectiveness in modulating biochemical and cellular processes.
Subcellular Localization
1-(1H-Imidazol-2-yl)ethanone exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of 1-(1H-Imidazol-2-yl)ethanone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(1H-Imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products:
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: 1-(1H-Imidazol-2-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
作用机制
The mechanism of action of 1-(1H-Imidazol-2-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target molecule .
相似化合物的比较
1-(1H-Imidazol-2-yl)ethanone can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-1-yl)ethanone: Similar structure but with the ethanone group at the first position.
2-(1H-Imidazol-1-yl)ethanol: An alcohol derivative with similar reactivity.
1-(1H-Imidazol-4-yl)ethanone: Differing in the position of the ethanone group on the imidazole ring.
Uniqueness: 1-(1H-Imidazol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
属性
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJIXXVEWORDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337133 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-69-4 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53981-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


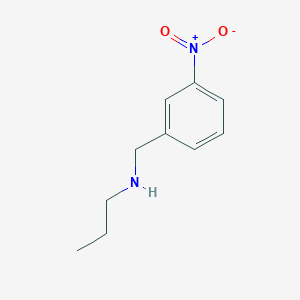


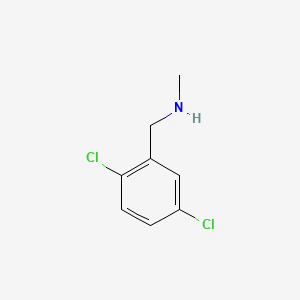
amine](/img/structure/B1297807.png)
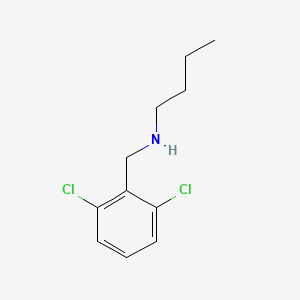

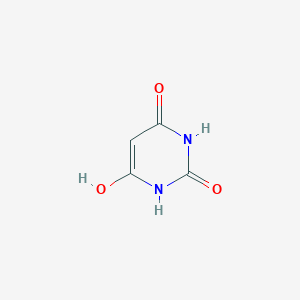
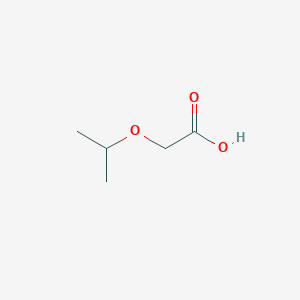




![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
